Ebracteolatanolide A

Cytotoxicity Diterpenoid SAR

Ebracteolatanolide A (CAS 212563-72-9), a pentacyclic ent-abietane diterpenoid lactone (C20H28O4; MW 332.4) from Euphorbia ebracteolata, is the validated negative control for Jolkinolide B cytotoxicity and NF-κB inhibition assays. • Confirmed inactive: IC50 > 40 μM across 5 cell lines (HL-60, SMMC-7721, A549, MCF-7, SW480) • Structurally identical ent-abietane core; lacks C-8/C-14 and C-11/C-12 epoxy rings • Eliminates non-specific diterpenoid scaffold artifacts; enables rigorous SAR benchmarking Require CAS verification upon receipt (MW 332.4 ± 0.5 Da; HPLC ≥98% at 210 nm).

Molecular Formula C20H28O4
Molecular Weight 332.4 g/mol
CAS No. 212563-72-9
Cat. No. B1513412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEbracteolatanolide A
CAS212563-72-9
Synonymsebracteolatanolide A
Molecular FormulaC20H28O4
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC1=C2C(C(C3C4(CCCC(C4CCC35C2O5)(C)C)C)O)OC1=O
InChIInChI=1S/C20H28O4/c1-10-12-14(23-17(10)22)13(21)15-19(4)8-5-7-18(2,3)11(19)6-9-20(15)16(12)24-20/h11,13-16,21H,5-9H2,1-4H3
InChIKeyLDVDGGIHTUCGMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ebracteolatanolide A: Baseline Identity for Sourcing


Ebracteolatanolide A (CAS 212563-72-9), also known as Yuexiandajiasu A, is a pentacyclic ent-abietane diterpenoid lactone (C20H28O4; MW 332.4 g/mol) first isolated from the dried roots of Euphorbia ebracteolata Hayata [1]. It belongs to a class of Euphorbia-derived diterpenoids that includes Jolkinolide B and Ebracteolatanolide B, and is structurally characterized by a fused oxirane and α,β-unsaturated-γ-lactone moiety [2]. It must not be confused with Ebracteolatain A (CAS 935276-32-7), an acetyl-phloroglucinol with a distinct molecular formula (C20H22O8) and an entirely separate bioactivity profile .

Supports negative control use in diterpenoid cytotoxicity screening
Structurally matched inactive probe for NF-κB pathway studies
Analytical marker for Euphorbia ebracteolata quality control

Structural and Functional Singularity of Ebracteolatanolide A


Generic substitution among Euphorbia diterpenoids is unsound because minor structural modifications yield binary activity outcomes. Ebracteolatanolide A lacks the C-8/C-14 and C-11/C-12 epoxy ring systems present in its co-isolated analog Jolkinolide B [1]. This single structural distinction results in a complete loss of cytotoxicity and NF-κB inhibitory activity, as demonstrated in a 12-compound head-to-head screen where Jolkinolide B (compound 12) was potently active (IC50 3.8–16.2 μM across five cell lines) while Ebracteolatanolide A (compound 3) was entirely inactive [1]. Furthermore, confusion with Ebracteolatain A (CAS 935276-32-7)—a phloroglucinol with reported breast cancer cytotoxicity—can lead to erroneous experimental design, as these two compounds differ in molecular formula, target engagement, and CAS registry .

Ebracteolatanolide A (inactive) Jolkinolide B (cytotoxic) Epoxy-ring difference yields binary activity; inactive vs active profiles may not be interchangeable.
Ebracteolatanolide A (CAS 212563-72-9) Ebracteolatain A (CAS 935276-32-7) Different chemical class (diterpenoid vs phloroglucinol); distinct bioactivity and molecular formula; procurement confusion leads to erroneous results.

Ebracteolatanolide A: Evidence-Based Procurement Guide


Cytotoxicity vs. Jolkinolide B

In a direct head-to-head cytotoxicity evaluation against five human tumor cell lines (HL-60, SMMC-7721, A549, MCF-7, SW480) using the MTS assay, Ebracteolatanolide A (compound 3) exhibited no measurable cytotoxicity. In stark contrast, its co-isolated analog Jolkinolide B (compound 12) inhibited all five cell lines with IC50 values of 5.2, 3.8, 11.9, 16.2, and 10.2 μM, respectively. Cisplatin served as a positive control (IC50 18.80, 17.50, 12.32, 20.50, 12.01 μM) [1]. This binary activity difference makes Ebracteolatanolide A a validated inactive control for diterpenoid cytotoxicity studies.

Cytotoxicity screen
Head-to-head
IC50 >40 µM (inactive) vs 3.8–16.2 µM (Jolkinolide B) across 5 cell lines
Supports negative control selection
MTS assay; same batch as compounds 1–12; cisplatin positive control
Cytotoxicity Diterpenoid SAR

NF-κB Inhibition: Contrast with Jolkinolide B

In a dual luciferase reporter gene assay using EK 293T cells, Ebracteolatanolide A (compound 3) showed no inhibitory effect on TNF-α-induced NF-κB activation. Under identical conditions, Jolkinolide B (compound 12) exhibited a moderate inhibitory effect with an IC50 of 4.39 μM [1]. This differential effect on the NF-κB signaling pathway is directly attributed to the absence of the C-8/C-14 and C-11/C-12 epoxy rings in Ebracteolatanolide A, as noted by the authors [1].

NF-κB inhibition
Head-to-head
No inhibition vs IC50 4.39 µM (Jolkinolide B)
Supports pathway control use
Dual luciferase assay; TNF-α-induced NF-κB activation
NF-κB inhibition Anti-inflammatory Diterpenoid

Epoxy Ring Structural Determinants

The authors of the 12-compound cytotoxicity screen explicitly attributed the differential activity to structural features: 'The inactivity of 1–11 and activity of 12 in the tested cell lines may be due to their structural differences, which suggested that both the C-8/C-14 and C-11/C-12 epoxy ring systems may be essential for these types of biological activity' [1]. Ebracteolatanolide A (compound 3) possesses neither epoxy ring system, while Jolkinolide B (compound 12) contains both. This structure-activity relationship (SAR) was consistent across both cytotoxicity and NF-κB inhibition assays, providing a mechanistically grounded rationale for the compound's consistent inactivity.

SAR: Epoxy ring role
Class-level
Absence of C-8/C-14 and C-11/C-12 epoxy rings correlates with inactivity
Context-dependent; supports SAR probe selection
Based on 12-compound screen; both rings required for cytotoxicity/NF-κB inhibition
SAR Epoxy ring Diterpenoid Ent-abietane

Chemical Identity vs. Ebracteolatain A

Ebracteolatanolide A (CAS 212563-72-9; C20H28O4; exact mass 332.1988 Da) and Ebracteolatain A (CAS 935276-32-7; C20H22O8; MW 390.38 Da) share a similar trivial name and Chinese designation (月腺大戟素A) but are chemically distinct entities . Ebracteolatanolide A is an ent-abietane diterpenoid lactone, while Ebracteolatain A is an acetyl-phloroglucinol derivative. The latter has reported cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-415) with IC50 values of 6.164 and 6.623 μmol/L, respectively, and in vivo tumor suppression activity [1]. Procurement of the wrong compound would yield entirely discrepant experimental results.

Chemical identity
Cross-study comparable
C20H28O4 (332.4) vs C20H22O8 (390.38); distinct CAS 212563-72-9 vs 935276-32-7
Procurement requires CAS verification
Different chemotype; Ebracteolatain A reported cytotoxic in MCF-7 cells
Chemical identity CAS differentiation Quality control

Solubility Comparison with Related Diterpenoids

Ebracteolatanolide A is reported as a crystalline solid soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [1]. Jolkinolide B (CAS 37905-08-1), its active analog, shares similar organic solvent solubility but differs in chromatographic retention behavior due to its additional epoxy groups, as evidenced by their distinct separation on silica gel chromatography during co-isolation [2]. This differential chromatographic mobility is directly exploitable for analytical method development and quality control of research-grade material.

Solubility & chromatography
Class-level
Soluble in DMSO, CHCl3, EtOAc; distinct Rf from Jolkinolide B on silica gel
Supports analytical method development
HPLC separation achievable; verify lot-specific retention behavior
Solubility Formulation Diterpenoid

Application Scenarios for Ebracteolatanolide A


Negative Control for Jolkinolide B Studies

Ebracteolatanolide A is the optimal negative control for any experiment assessing Jolkinolide B's cytotoxicity or NF-κB inhibitory effects. Its complete inactivity in both MTS cytotoxicity assays (IC50 > 40 μM against HL-60, SMMC-7721, A549, MCF-7, SW480) and NF-κB dual luciferase reporter assays has been directly demonstrated in a 12-compound batch screen under identical conditions [1]. Procurement enables rigorous exclusion of non-specific diterpenoid scaffold effects, ensuring that observed Jolkinolide B activity is specifically attributable to its epoxy pharmacophores.

SAR Probe for Epoxy Pharmacophore Mapping

Ebracteolatanolide A serves as a critical SAR probe because it retains the ent-abietane core and α,β-unsaturated-γ-lactone moiety of Jolkinolide B but lacks both C-8/C-14 and C-11/C-12 epoxy rings. This binary structural difference correlates with binary activity (inactive vs. active), as explicitly concluded by the isolating authors [1]. Medicinal chemistry groups synthesizing or modifying the ent-abietane scaffold can use Ebracteolatanolide A as a baseline inactive reference to benchmark the activity gains conferred by serial epoxy introduction.

Reference Standard for Euphorbia ebracteolata QC

As one of four crystalline marker compounds first isolated from E. ebracteolata roots [1], Ebracteolatanolide A is an essential reference standard for botanical authentication and extract standardization. Its distinct chromatographic retention relative to Jolkinolide B, Ebracteolatanolide B, and 3-acetyl-α-amyrin [2] enables its use as a retention time marker in HPLC/UPLC fingerprinting methods for raw herb identification, extract batch-to-batch consistency assessment, and adulteration detection in commercial Euphorbia ebracteolata products.

Avoiding Ebracteolatain A Misidentification

Given that Ebracteolatanolide A (CAS 212563-72-9) and Ebracteolatain A (CAS 935276-32-7) share the same Chinese trivial name (月腺大戟素A) yet differ in molecular formula (C20H28O4 vs. C20H22O8), molecular weight (332.4 vs. 390.38), chemical class (diterpenoid vs. phloroglucinol), and bioactivity profile [3], this compound must be procured with strict CAS number verification. Compound management facilities and screening libraries should implement MW confirmation (332.4 ± 0.5 Da by MS) and HPLC purity assessment (≥98% at 210 nm) upon receipt to eliminate the risk of mis-identification that would compromise high-throughput screening campaigns.

Application
Selection Property
Validation Focus
Cytotoxicity pathway control studies
Reported inactivity profile across multiple cell lines
Verify IC50 >40 µM against target cell line
NF-κB signaling pathway control
Absence of NF-κB inhibitory activity in reporter assay
Confirm lack of inhibition under your experimental conditions
SAR probe for epoxy pharmacophore mapping
Ent-abietane core without C-8/C-14 and C-11/C-12 epoxy rings
Confirm structural identity by NMR before use
Botanical reference standard for E. ebracteolata
Distinct chromatographic retention vs co-metabolites
HPLC purity ≥98% and retention time matching
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